molecular formula C22H25FN2O B2720184 4-(4-Fluorophenyl)piperazinyl phenylcyclopentyl ketone CAS No. 1023531-95-4

4-(4-Fluorophenyl)piperazinyl phenylcyclopentyl ketone

Cat. No.: B2720184
CAS No.: 1023531-95-4
M. Wt: 352.453
InChI Key: BVGPFYXKKVCYOH-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)piperazinyl phenylcyclopentyl ketone is a chemical compound of significant interest in medicinal chemistry and neuroscience research, primarily due to its structural features as a piperazine derivative. Piperazine-containing compounds are frequently investigated for their potential to interact with the central nervous system (CNS) . Specifically, this compound's structure, which incorporates a fluorophenyl group, is characteristic of ligands designed to target key neurotransmitter transporters and receptors . Research into structurally similar compounds has shown that the piperazine moiety is a privileged scaffold in the development of therapeutics for neurological and psychiatric disorders . For instance, certain piperazine-based molecules are explored as atypical dopamine transporter (DAT) inhibitors, which may have potential applications in the study of psychostimulant use disorders without exhibiting stimulant-like effects themselves . The presence of the fluorophenyl group can influence the compound's binding affinity and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties . This chemical is provided exclusively for use in non-clinical laboratory research to further explore these and other potential biological activities.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O/c23-19-8-10-20(11-9-19)24-14-16-25(17-15-24)21(26)22(12-4-5-13-22)18-6-2-1-3-7-18/h1-3,6-11H,4-5,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGPFYXKKVCYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)piperazinyl phenylcyclopentyl ketone typically involves the reaction of 4-fluorophenylpiperazine with phenylcyclopentyl ketone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)piperazinyl phenylcyclopentyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The biological activity of 4-(4-Fluorophenyl)piperazinyl phenylcyclopentyl ketone has been explored in various studies, particularly focusing on its potential as an antagonist at G-protein coupled receptors (GPCRs). These receptors are critical in neurotransmitter signaling pathways.

Applications in Research

The compound has shown promise in several research applications:

  • Neuropharmacology : Due to its interaction with dopamine receptors, it may be explored for treating neurological disorders.
  • Oncology : As an intermediate in synthesizing compounds targeting cancer pathways, it has potential applications in developing anticancer agents.

Case Studies and Research Findings

Research findings highlight the compound's versatility:

  • Anticancer Activity : Studies have demonstrated that related compounds exhibit IC50 values ranging from 0.014 to 5.87 µg/mL against various cancer cell lines, suggesting significant potential for anticancer applications.
Study ReferenceCompoundIC50 Value (µg/mL)Target
Similar Structure0.014 - 5.87Cancer Cell Lines
  • Neuropharmacological Effects : The piperazine component has been associated with neuropharmacological effects, indicating potential benefits in treating mental health disorders.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)piperazinyl phenylcyclopentyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

The piperazine ring in this compound class is often modified with halogenated aryl groups. Key analogs include:

4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone
  • Molecular Formula : C22H25ClN2O
  • Molecular Weight : 368.9 g/mol
  • CAS No.: 1024379-33-6
  • Key Differences: Substituent Position: Chlorine at the meta position (3-CF) vs. fluorine at the para position (4-F) on the phenyl ring. Lipophilicity: Chlorine increases lipophilicity (ClogP ~3.5) compared to fluorine (ClogP ~2.8), influencing blood-brain barrier penetration .
4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone
  • Substituent Position : Chlorine at the para position (4-CF) vs. fluorine in the target compound.

Core Structural Variations

Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone (CAS 6076-18-2)
  • Structure : Features a benzyl group on the piperidine nitrogen and a phenyl group at the 4-position.
  • Key Differences :
    • Steric Bulk : The benzyl group increases steric hindrance compared to the cyclopentyl group, likely reducing binding to compact receptor pockets .
    • Electronic Profile : The absence of a fluorophenyl group diminishes electron-withdrawing effects, altering charge distribution.
3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone (CAS 28271-98-9)
  • Structure : Incorporates a dinitrophenyl group and a propenyl linker.
  • Conformational Flexibility: The propenyl linker may allow for dynamic binding modes absent in rigid cyclopentyl derivatives.

Substituent Position and Pharmacological Implications

  • Para vs. Meta Halogenation :
    • 4-Fluorophenyl (Target) : Para substitution aligns the fluorine atom along the aryl ring’s axis, optimizing interactions with planar receptor subpockets.
    • 3-Chlorophenyl (Analog) : Meta substitution may disrupt symmetry in binding, reducing affinity for symmetrical receptors .
  • Halogen Type :
    • Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability compared to chlorine, reducing oxidative dehalogenation .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituent
4-(4-Fluorophenyl)piperazinyl phenylcyclopentyl ketone C22H25FN2O 344.5 (estimated) Not provided 4-Fluorophenyl
4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone C22H25ClN2O 368.9 1024379-33-6 3-Chlorophenyl
Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone C26H25NO 367.5 6076-18-2 Benzyl, phenyl

Biological Activity

4-(4-Fluorophenyl)piperazinyl phenylcyclopentyl ketone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, enzyme interactions, and therapeutic potential.

  • Molecular Formula : C22H25FN2O
  • Molecular Weight : 352.45 g/mol
  • CAS Number : 1023531-95-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in neurological and inflammatory processes. This compound may function as an inhibitor for specific enzymes, modulating biochemical pathways that are crucial for maintaining physiological balance.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, it has been studied as a potential inhibitor of tyrosinase (TYR), an enzyme implicated in hyperpigmentation disorders. In vitro studies have shown that derivatives of this compound can achieve competitive inhibition with IC50 values significantly lower than traditional inhibitors like kojic acid .

Receptor Binding

The compound has also demonstrated binding affinity to various neurotransmitter receptors, suggesting its potential role in treating neurological disorders. Its structural similarity to known psychoactive compounds allows it to interact with serotonin and dopamine receptors, which are critical in mood regulation and cognition.

Study 1: Tyrosinase Inhibition

A study published in PubMed Central reported the synthesis and evaluation of several derivatives of this compound for their inhibitory effects on TYR from Agaricus bisporus. The most potent derivative displayed an IC50 value of 0.18 μM, indicating a high level of activity compared to standard inhibitors .

CompoundIC50 (μM)Relative Activity
Kojic Acid17.76Reference
Derivative 260.18~100-fold more active

Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of the compound through receptor binding assays. The results indicated that it could act as a selective antagonist at certain serotonin receptors, which may contribute to its anxiolytic properties. This opens avenues for further research into its use in treating anxiety disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential.

Compound NameStructureNotable Activity
4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketoneSimilar backbone with methyl groupModerate TYR inhibition
4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketoneChlorine substituentLower receptor affinity

The presence of the fluorine atom in this compound enhances its lipophilicity and may improve its ability to cross the blood-brain barrier compared to other analogs .

Q & A

Q. What are the optimal synthetic routes for 4-(4-Fluorophenyl)piperazinyl phenylcyclopentyl ketone, and what analytical techniques validate its purity?

  • Methodological Answer : Synthesis typically involves coupling a fluorophenylpiperazine moiety with a phenylcyclopentyl ketone precursor. Key steps include:
  • Nucleophilic substitution or Ullmann coupling to attach the fluorophenyl group to the piperazine ring .
  • Ketone formation via Friedel-Crafts acylation or Grignard reactions for the cyclopentyl-phenyl group .
    Purity validation employs HPLC (high-performance liquid chromatography) with UV detection and NMR spectroscopy (¹H and ¹³C) to confirm structural integrity. Mass spectrometry (MS) ensures correct molecular weight .

Q. How does the fluorophenyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The 4-fluorophenyl substituent enhances lipophilicity (logP), improving membrane permeability, as calculated via computational tools like MarvinSketch or experimental shake-flask methods. This group also introduces electron-withdrawing effects , stabilizing the piperazine ring’s conformation and altering binding affinity in receptor studies. Comparative studies with non-fluorinated analogs (e.g., phenylpiperazines) highlight these differences .

Q. What spectroscopic methods are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks to distinguish fluorophenyl (δ ~7.2–7.4 ppm) and cyclopentyl protons (δ ~1.5–2.5 ppm) .
  • FT-IR : Confirm ketone C=O stretches (~1680–1720 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable) provides definitive bond-length and angle data, as seen in related fluorophenyl-piperazine structures .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Discrepancies in receptor binding (e.g., serotonin vs. dopamine receptors) may arise from conformational flexibility or assay conditions. Use:
  • Molecular dynamics (MD) simulations to map low-energy conformations and docking poses .
  • Free-energy perturbation (FEP) to quantify binding affinity differences across isoforms .
    Cross-validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to reconcile computational and experimental data .

Q. What strategies mitigate challenges in designing derivatives with improved metabolic stability?

  • Methodological Answer :
  • Metabolic soft-spot analysis : Use human liver microsomes (HLMs) + LC-MS to identify vulnerable sites (e.g., piperazine N-dealkylation) .
  • Bioisosteric replacement : Substitute the cyclopentyl group with a spirocyclic system to reduce CYP450-mediated oxidation .
  • Prodrug approaches : Mask the ketone as a ketal or ester to enhance oral bioavailability .

Q. How do structural analogs inform SAR (structure-activity relationship) studies for this compound?

  • Methodological Answer : Compare activity profiles of analogs (e.g., tert-butylphenyl or pyridinyl substitutions) using:
Analog Structural Variation Biological Activity
Compound A Chlorophenyl substitutionEnhanced receptor selectivity
Compound B Trifluoromethyl ketoneImproved metabolic stability
Design focused libraries via combinatorial chemistry and test in high-throughput screening (HTS) assays .

Q. What experimental design principles optimize reaction yields in large-scale synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to variables like temperature, catalyst loading, and solvent polarity. For example:
  • Central composite design to maximize yield in the coupling step .
  • Flow chemistry for exothermic reactions (e.g., Grignard additions) to improve control and scalability .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s selectivity for neurotransmitter receptors?

  • Methodological Answer : Contradictions may stem from assay variability (e.g., cell type, radioligand used). Resolve by:
  • Unified assay protocols : Standardize using recombinantly expressed receptors in the same cell line (e.g., HEK293) .
  • Kinetic binding assays (e.g., off-rate measurements) to distinguish true selectivity from assay artifacts .

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